molecular formula C24H19F2N3O2S B2762306 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922627-11-0

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2762306
CAS No.: 922627-11-0
M. Wt: 451.49
InChI Key: BRBZAOYNHSGKGN-UHFFFAOYSA-N
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Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19F2N3O2S and its molecular weight is 451.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.

Mode of Action

Compounds with similar structures have been found to interact with their targets (such as dopamine and serotonin receptors) by binding to them and inhibiting their activity . This results in changes in the neurotransmitter levels in the brain, which can affect various physiological processes.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of functions, including mood regulation, sleep, and appetite.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.

Result of Action

Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2S/c25-17-14-20(26)22-21(15-17)32-24(27-22)29-11-9-28(10-12-29)23(30)16-5-4-8-19(13-16)31-18-6-2-1-3-7-18/h1-8,13-15H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBZAOYNHSGKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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